

Technical Guide: Synthesis and Chemical Structure of Biotin-4-Fluorescein

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Compound of Interest

Compound Name: *Biotin-4-Fluorescein*

Cat. No.: *B15552432*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Biotin-4-Fluorescein**, a versatile fluorescent probe, covering its chemical synthesis, structural properties, and key applications.

Introduction and Chemical Structure

Biotin-4-Fluorescein is a widely used bioconjugate that links the high-affinity binding properties of biotin with the fluorescent characteristics of fluorescein. This molecule is instrumental in various biochemical assays, particularly for the detection and quantification of biotin-binding proteins such as avidin and streptavidin. The linkage is typically formed via a stable amide bond between a biotin derivative and an amine-functionalized fluorescein, often incorporating a spacer arm to minimize steric hindrance and maintain the biological activity of both moieties.

The chemical structure of **Biotin-4-Fluorescein**, systematically named N-(5-aminopentyl)biotinamide-fluorescein, consists of three key components:

- **Biotin:** A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin.
- **Fluorescein:** A highly fluorescent dye that serves as the reporter molecule.

- **Linker:** An aminopentyl spacer that connects the biotin and fluorescein molecules, ensuring that the binding affinity of biotin and the fluorescence of fluorescein are not compromised.

Chemical Formula: C₃₃H₃₂N₄O₈S Molecular Weight: 644.69 g/mol

Quantitative Data Summary

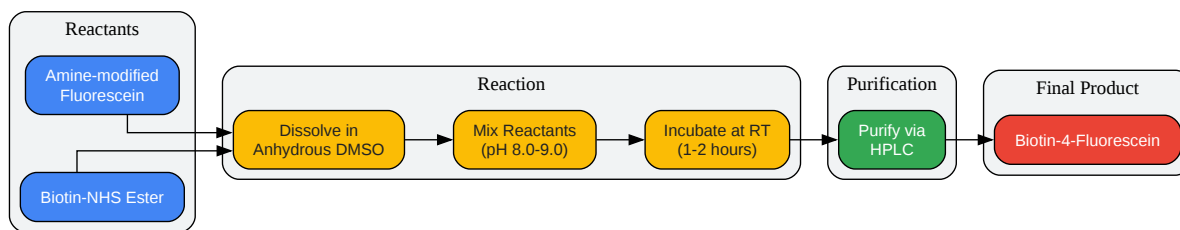
The following table summarizes the key quantitative properties of **Biotin-4-Fluorescein**.

Property	Value	Reference(s)
Molecular Formula	C ₃₃ H ₃₂ N ₄ O ₈ S	[1]
Molecular Weight	644.69 g/mol	[2][3]
Excitation Wavelength (λ _{ex})	492 - 494 nm	[1][2]
Emission Wavelength (λ _{em})	518 - 523 nm	[1][2]
Appearance	Orange solid powder	[2]
Solubility	Soluble in DMSO and aqueous buffers with pH > 7	[1]
Purity (HPLC)	≥95.0%	[4]
Fluorescence Quenching	84-88% upon binding to avidin or streptavidin	[5]

Synthesis of Biotin-4-Fluorescein

The synthesis of **Biotin-4-Fluorescein** is typically achieved through the conjugation of an amine-reactive biotin derivative, such as Biotin-NHS (N-hydroxysuccinimide) ester, with a fluorescein molecule containing a primary amine group. The NHS ester reacts with the primary amine to form a stable amide bond.

Synthesis Workflow



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Caption: Synthesis workflow for **Biotin-4-Fluorescein**.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of **Biotin-4-Fluorescein**.

Materials:

- Biotin-NHS ester
- 4'-Aminomethyl fluorescein
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.5)
- High-Performance Liquid Chromatography (HPLC) system for purification
- Standard laboratory glassware and equipment

Procedure:

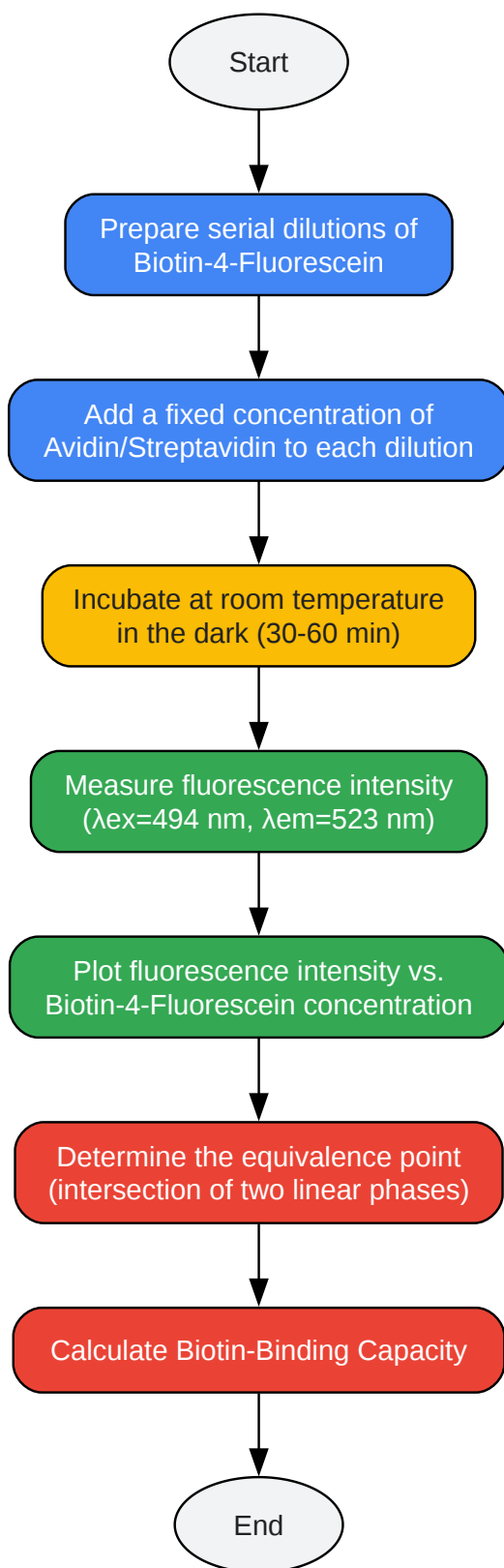
- Preparation of Reactants:
 - Dissolve Biotin-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.

- Dissolve 4'-aminomethyl fluorescein in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5 mg/mL.
- Conjugation Reaction:
 - Slowly add a 1.5 molar excess of the dissolved Biotin-NHS ester to the 4'-aminomethyl fluorescein solution while stirring.
 - Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
 - Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
- Purification:
 - The crude reaction mixture is purified using reverse-phase HPLC.[4]
 - A C18 column is typically used with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) as the mobile phase.
 - Fractions containing the desired product are collected, and the solvent is removed under vacuum.
- Characterization:
 - The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.

Experimental Protocol: Fluorescence Quenching Assay

Biotin-4-Fluorescein is commonly used in a fluorescence quenching assay to determine the biotin-binding capacity of avidin, streptavidin, or their conjugates.[6][7] The fluorescence of **Biotin-4-Fluorescein** is significantly quenched upon binding to these proteins.[5]

Assay Workflow



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Caption: Workflow for a fluorescence quenching assay.

Detailed Protocol

Materials:

- **Biotin-4-Fluorescein** stock solution (in DMSO)
- Avidin or Streptavidin solution of known concentration
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a working stock solution of **Biotin-4-Fluorescein** by diluting the DMSO stock in PBS.
 - Prepare a series of dilutions of the **Biotin-4-Fluorescein** working solution in PBS in the wells of the microplate.
- Assay Performance:
 - Add a fixed amount of the avidin or streptavidin solution to each well containing the **Biotin-4-Fluorescein** dilutions.
 - Include control wells with **Biotin-4-Fluorescein** dilutions but without the biotin-binding protein.
 - Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity of each well using a microplate reader with excitation set to ~494 nm and emission to ~523 nm.

- Plot the fluorescence intensity against the concentration of **Biotin-4-Fluorescein**.
- The plot will show an initial phase of low fluorescence (quenching) as the **Biotin-4-Fluorescein** binds to the protein, followed by a sharp increase in fluorescence after the binding sites are saturated.
- The intersection of the two linear portions of the curve indicates the concentration of **Biotin-4-Fluorescein** required to saturate the binding sites of the protein.
- From this equivalence point, the biotin-binding capacity of the protein solution can be calculated.

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